Nanaomycin

Description

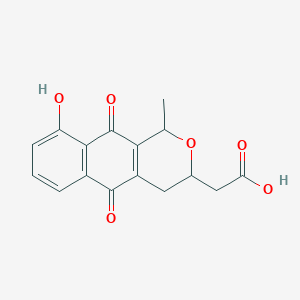

This compound is a natural product found in Streptomyces rosa with data available.

Structure

3D Structure

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetic acid |

InChI |

InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19) |

InChI Key |

ZCJHPTKRISJQTN-UHFFFAOYSA-N |

SMILES |

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |

Canonical SMILES |

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Nanaomycin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin A is a pyranonaphthoquinone antibiotic, originally isolated from Streptomyces rosa var. notoensis, that has garnered significant scientific interest due to its potent and selective biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound A. It details its function as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), leading to the reactivation of silenced tumor suppressor genes, and also summarizes its antimicrobial properties.[1][2] This document includes structured data tables for key quantitative information, detailed experimental protocols for pivotal assays, and visualizations of the core signaling pathway and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

This compound A is characterized by a benzo[g]isochromenequinone core. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound A

| Identifier | Value |

| IUPAC Name | 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid[1] |

| CAS Number | 52934-83-5[1] |

| Molecular Formula | C₁₆H₁₄O₆[1] |

| SMILES | C[C@@H]1O--INVALID-LINK--CC2=C1C(=O)c1c(O)cccc1C2=O[3] |

| InChI | InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m0/s1[2] |

| Synonyms | Nanafrocin, Nanafrocine, Rosanomycin A, Antibiotic OS 3966A[1][2] |

Table 2: Physicochemical Properties of this compound A

| Property | Value |

| Molecular Weight | 302.28 g/mol [1] |

| Appearance | Yellow to orange solid[4] |

| Solubility | Insoluble in H₂O; ≥15.1 mg/mL in DMSO; ≥31.07 mg/mL in EtOH (with ultrasonication)[5][6] |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[4] |

Biological Activity and Mechanism of Action

This compound A exhibits two primary biological activities: anticancer and antimicrobial. The predominant focus of recent research has been on its role as an epigenetic modulator in cancer therapy.

Anticancer Activity: Selective DNMT3B Inhibition

The primary mechanism of this compound A's anticancer effect is its selective inhibition of DNA methyltransferase 3B (DNMT3B), an enzyme responsible for de novo DNA methylation.[1][2] In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes by DNMTs leads to their silencing, contributing to tumorigenesis.[2]

This compound A selectively inhibits DNMT3B with a half-maximal inhibitory concentration (IC₅₀) of approximately 500 nM, while showing no significant activity against the maintenance methyltransferase DNMT1.[4][6] This selective inhibition leads to a reduction in global DNA methylation and, crucially, the demethylation of promoter regions of specific tumor suppressor genes, such as Ras association domain family member 1A (RASSF1A).[1][6] The subsequent re-expression of these silenced genes can induce apoptosis and inhibit cell growth in various cancer cell lines.[2]

Table 3: In Vitro Anticancer Activity of this compound A

| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time (hours) |

| HCT116 | Colon Cancer | 400 | 72 |

| A549 | Lung Cancer | 4100 | 72 |

| HL-60 | Acute Myeloid Leukemia | 800 | 72 |

Data sourced from multiple references.[5][6]

Antimicrobial Activity

This compound A also demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi.[2] Its mechanism in bacteria is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[7]

Table 4: Antimicrobial Spectrum of this compound A (MIC values)

| Organism Type | Organism | MIC (µg/mL) |

| Bacteria | Various Species | <0.01 - 1.56 |

| Fungi | Various Species | 0.4 - 3.12 |

| Plant Pathogenic Fungi | Various Species | 0.4 - 12.5 |

Data sourced from Cayman Chemical product information.[2]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activity of this compound A.

In Vitro DNMT Inhibition Assay (Fluorogenic Method)

This assay quantifies the direct inhibitory effect of this compound A on DNMT3B enzymatic activity.

-

Objective: To determine the IC₅₀ value of this compound A against DNMT3B.

-

Methodology:

-

Substrate Coating: Microplate wells are coated with a DNA oligonucleotide substrate containing CpG sites.

-

Enzymatic Reaction: Recombinant human DNMT3B enzyme is added to the wells along with the methyl donor S-adenosyl methionine (SAM) and varying concentrations of this compound A. A control group without the inhibitor is included.

-

Methylation: The plate is incubated to allow the methylation of the CpG sites on the DNA substrate by DNMT3B.

-

Digestion: A methylation-specific endonuclease is added, which specifically cleaves the methylated DNA.

-

Signal Generation: The DNA substrate is often labeled with a fluorophore and a quencher. Cleavage separates the two, resulting in a detectable fluorescent signal that is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound A relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of this compound A.

-

Cell Viability Assay (MTT Assay)

This assay measures the anti-proliferative effects of this compound A on cancer cell lines.

-

Objective: To determine the cytotoxic effects of this compound A on cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound A for a specified duration (e.g., 72 hours).

-

Viability Assessment: The metabolic activity of viable cells is assessed using a colorimetric assay, such as the MTT assay. This involves the addition of MTT reagent, which is reduced by viable cells to a purple formazan (B1609692) product.

-

Data Analysis: The absorbance of the formazan product is measured, and the percentage of cell viability is calculated for each concentration relative to a vehicle-treated control.

-

Global DNA Methylation Analysis

This protocol measures the overall changes in DNA methylation in cells following treatment with this compound A.

-

Objective: To determine if this compound A induces global demethylation in cancer cells.

-

Methodology:

-

Cell Treatment and DNA Extraction: Cells are treated with this compound A or a vehicle control for 72 hours. Genomic DNA is then extracted using a commercial kit.

-

Global Methylation Quantification: The percentage of 5-methylcytosine (B146107) (5-mC) in the genomic DNA is determined using a global DNA methylation quantification kit (e.g., ELISA-based).

-

Data Analysis: The percentage of 5-mC in this compound A-treated cells is compared to that in untreated control cells to identify any significant decrease, which would indicate global demethylation.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of this compound A against various microorganisms.

-

Objective: To quantify the antimicrobial potency of this compound A.

-

Methodology:

-

Preparation of Dilutions: Two-fold serial dilutions of this compound A are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound A that completely inhibits visible microbial growth.

-

Conclusion

This compound A is a potent natural product with significant therapeutic potential, primarily as a selective inhibitor of DNMT3B for cancer therapy and also as a broad-spectrum antimicrobial agent. Its well-defined mechanism of action in epigenetic modification provides a strong foundation for its continued investigation and for the development of novel anticancer drugs. The experimental protocols detailed in this guide offer a framework for the further evaluation of this compound A and its analogs in preclinical research.

References

- 1. This compound A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Isolation of Nanaomycin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Nanaomycin, a class of quinone antibiotics produced by Streptomyces rosa var. notoensis. This document details the fermentation process, extraction, and purification protocols, and summarizes the biological activity of these compounds.

Discovery and Producing Organism

Nanaomycins are a group of antibiotics discovered in the 1970s by a team of Japanese scientists. The producing microorganism was identified as strain OS-3966, which was designated Streptomyces rosa var. notoensis.[1] This strain is responsible for producing a variety of this compound analogues, including this compound A, B, and C.[1][2]

Data Presentation

Physicochemical Properties of this compound A and C

The following table summarizes the key physicochemical properties of this compound A and C.

| Property | This compound A | This compound C |

| Molecular Formula | C₁₆H₁₄O₆ | C₁₆H₁₅NO₅ |

| Molecular Weight | 302.28 g/mol | 301.29 g/mol |

| Appearance | Yellow needles | Orange needles |

| Melting Point | 178-180 °C | - |

| Solubility | Soluble in methanol, ethanol, ethyl acetate (B1210297), chloroform, and acetone. | Soluble in methanol, ethanol, ethyl acetate, chloroform, and acetone. |

Source:[3]

Biological Activity of this compound A and C

The following tables provide a summary of the antimicrobial and cytotoxic activities of this compound A and C.

Table 2.1: Minimum Inhibitory Concentration (MIC) of this compound A and C

| Microorganism | This compound A (µg/mL) | This compound C (µg/mL) |

| Staphylococcus aureus 209P | 1.56 | 3.13 |

| Bacillus subtilis PCI 219 | 0.78 | 1.56 |

| Mycobacterium smegmatis ATCC 607 | 1.56 | 3.13 |

| Escherichia coli K-12 | >100 | >100 |

| Pseudomonas aeruginosa | >100 | >100 |

| Candida albicans | 3.13 | 6.25 |

| Trichophyton asteroides | 0.78 | 3.13 |

| Mycoplasma gallisepticum | 0.1 | 0.78 |

Source: Data compiled from multiple sources.

Table 2.2: Half-maximal Inhibitory Concentration (IC50) of this compound A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 400 |

| A549 | Lung Carcinoma | 4100 |

| HL-60 | Promyelocytic Leukemia | 800 |

Experimental Protocols

Fermentation of Streptomyces rosa var. notoensis OS-3966

This protocol describes the cultivation of Streptomyces rosa var. notoensis for the production of this compound.

Materials:

-

Seed Medium (pH 7.0):

-

Glycerol: 2.0%

-

Soybean meal: 2.0%

-

NaCl: 0.3%

-

-

Production Medium (pH 7.0):

-

Glycerol: 2.0%

-

Soybean meal: 2.0%

-

NaCl: 0.3%

-

-

Culture of Streptomyces rosa var. notoensis FERM-P No. 2209

-

Shake flasks

-

Jar fermentor

Procedure:

-

Seed Culture: Inoculate a loopful of Streptomyces rosa var. notoensis from a slant culture into a flask containing the seed medium. Incubate at 27°C for 2 days on a rotary shaker.

-

Production Culture: Inoculate the production medium in a jar fermentor with 1% (v/v) of the seed culture.

-

Fermentation: Culture at 27°C for 4 days with aeration (10 L/min) and agitation (300 rpm).[3]

Extraction and Isolation of this compound

This protocol details the extraction and purification of this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica (B1680970) gel (for column chromatography)

-

Developing solvent for TLC (e.g., chloroform:methanol mixture)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Adjust the pH of the culture filtrate to 4.0.

-

Extract the filtrate with an equal volume of ethyl acetate.

-

Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column equilibrated with a suitable non-polar solvent.

-

Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the desired this compound.

-

-

Crystallization:

-

Concentrate the purified fractions and allow the this compound to crystallize.

-

Collect the crystals by filtration.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Perform two-fold serial dilutions of the this compound stock solution in the microtiter plate with the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound with no visible bacterial growth.[4]

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO). Incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Mandatory Visualizations

Experimental Workflows

Signaling Pathway

References

An In-depth Technical Guide to the Nanaomycin Biosynthesis Pathway in Streptomyces rosa var. notoensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycins are a family of pyranonaphthoquinone antibiotics produced by the filamentous bacterium Streptomyces rosa var. notoensis. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The nanaomycin core structure is assembled through a type II polyketide synthase (PKS) pathway, followed by a series of enzymatic modifications that give rise to the various congeners of the this compound family. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, summarizing key quantitative data, and outlining relevant experimental protocols.

This compound Biosynthesis Pathway

The biosynthesis of nanaomycins commences with the formation of a polyketide backbone from acetate (B1210297) units, a hallmark of type II PKS systems. While the complete biosynthetic gene cluster (BGC) for this compound in Streptomyces rosa var. notoensis has not been fully elucidated in publicly available literature, a proposed pathway can be constructed based on the identified intermediates and characterized enzymes. The pathway proceeds through a series of enzymatic conversions, leading to the production of various this compound analogs.

A key intermediate in the pathway is this compound D. This compound serves as a branching point for the synthesis of other nanaomycins, including this compound A, a precursor to several other family members. The conversion of this compound D to this compound A is a critical step, catalyzed by the enzyme this compound D reductase.

The subsequent steps in the pathway involve a series of oxidation, reduction, and epoxidation reactions, giving rise to nanaomycins E and B. These transformations are catalyzed by specific enzymes, including a monooxygenase and a synthetase.

Key Enzymes in the this compound Biosynthesis Pathway

Several enzymes involved in the later stages of the this compound biosynthesis pathway have been identified and characterized:

-

This compound D Reductase: This enzyme catalyzes the conversion of this compound D to this compound A. It is an NADH-dependent dehydrogenase that reduces the quinone moiety of this compound D to a hydroquinone (B1673460) intermediate, which then non-enzymatically converts to this compound A.[1]

-

This compound A Monooxygenase: This enzyme is responsible for the epoxidation of this compound A to form this compound E. It requires NADH or NADPH and molecular oxygen for its activity, characteristic of a monooxygenase.[2]

-

This compound B Synthetase: This enzyme catalyzes the reductive opening of the epoxide ring of this compound E to produce this compound B. This reaction also requires NADH or NADPH.[2]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of this compound D Reductase

| Substrate | Km (μM) |

| This compound D | 250 |

| NADH | 62 |

*Data obtained from studies on purified this compound D reductase from S. rosa var. notoensis.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.

Protocol 1: Purification of this compound D Reductase

Objective: To purify this compound D reductase from the crude extract of Streptomyces rosa var. notoensis.

Materials:

-

Streptomyces rosa var. notoensis mycelia

-

Buffer A (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

DEAE-cellulose column

-

Sephadex G-100 column

-

Hydroxyapatite (B223615) column

-

Bradford reagent for protein quantification

-

SDS-PAGE reagents and equipment

Procedure:

-

Preparation of Crude Extract: Harvest S. rosa var. notoensis mycelia by centrifugation and wash with Buffer A. Resuspend the mycelia in Buffer A and disrupt the cells by sonication or French press. Centrifuge the lysate at high speed to remove cell debris and obtain the crude extract.

-

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the crude extract to achieve a specific saturation percentage (e.g., 40-70%). Stir for 30 minutes at 4°C and then centrifuge to collect the protein precipitate. Dissolve the pellet in a minimal volume of Buffer A.

-

DEAE-Cellulose Chromatography: Apply the dissolved protein fraction to a DEAE-cellulose column pre-equilibrated with Buffer A. Elute the bound proteins with a linear gradient of NaCl in Buffer A. Collect fractions and assay for this compound D reductase activity.

-

Sephadex G-100 Gel Filtration: Pool the active fractions from the DEAE-cellulose chromatography step and concentrate them. Apply the concentrated sample to a Sephadex G-100 column equilibrated with Buffer A. Elute the proteins with Buffer A and collect fractions. Assay for enzyme activity.

-

Hydroxyapatite Chromatography: Apply the active fractions from the gel filtration step to a hydroxyapatite column. Elute the proteins with a phosphate (B84403) gradient. Collect fractions and assay for activity.

-

Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity.

Protocol 2: In Vitro Assay for this compound Biosynthesis Enzymes

Objective: To determine the activity of enzymes involved in the this compound biosynthesis pathway using a cell-free system.

Materials:

-

Cell-free extract from Streptomyces rosa var. notoensis

-

Substrates for the specific enzyme being assayed (e.g., this compound A for this compound A monooxygenase)

-

Cofactors (NADH or NADPH)

-

Reaction buffer (e.g., phosphate buffer at optimal pH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, the substrate, and the cofactor in the reaction buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously to extract the product. Centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by HPLC to identify and quantify the product.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound biosynthesis.

References

- 1. Biosynthesis of this compound. III. This compound A formation from this compound D by this compound D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound: syntheses of this compound E from this compound A and of this compound B from this compound E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of Nanaomycin A as a Selective DNMT3B Inhibitor: A Technical Guide

Introduction

DNA methylation is a fundamental epigenetic modification crucial for regulating gene expression, cellular differentiation, and genomic stability. This process, primarily involving the addition of a methyl group to the C5 position of cytosine residues, is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). Within this family, DNMT3B is a key enzyme responsible for de novo methylation, establishing new methylation patterns during development and cellular differentiation.[1] However, the overexpression and aberrant activity of DNMT3B are frequently observed in various cancers, leading to the hypermethylation and subsequent silencing of tumor suppressor genes.[1][2] This critical role in oncogenesis establishes DNMT3B as a compelling therapeutic target.

Nanaomycin A, a naturally occurring quinone antibiotic isolated from Streptomyces, has been identified as the first selective small-molecule inhibitor of DNMT3B.[1][3][4] Its ability to induce genomic demethylation, reactivate silenced tumor suppressor genes, and exert anti-proliferative effects in cancer cells makes it a vital pharmacological tool and a foundational molecule for the development of novel epigenetic therapies.[5][6][7] This guide provides an in-depth technical overview of the mechanism of action of this compound A, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective Inhibition of DNMT3B

This compound A exhibits notable selectivity for the DNMT3B enzyme over the maintenance methyltransferase DNMT1.[5][6][7] This selectivity is a critical attribute, as non-selective inhibition of all DNMTs can lead to significant toxicity.[2]

Molecular docking and dynamics simulations suggest that this compound A binds within the catalytic active site of DNMT3B.[2][7] The proposed mechanism involves the α,β-unsaturated carbonyl group within the this compound A structure. It is hypothesized that a nucleophilic attack from the catalytic cysteine residue (Cys651) in the DNMT3B active site targets this region of this compound A.[4][8] This interaction is thought to block the entry of the methyl donor, S-adenosyl methionine (SAM), thereby inhibiting the methyltransferase activity of the enzyme.[9] Further stabilization of the binding is achieved through several hydrogen bonds with other catalytic residues.[2]

The downstream consequence of this inhibition is a reduction in DNA methylation, which can lead to the reactivation of genes previously silenced by hypermethylation.[5][7]

Quantitative Data Summary

The potency and selectivity of this compound A have been quantified across various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency, with lower values indicating higher potency.

| Target / Cell Line | Assay Type | IC50 Value | Selectivity | Reference |

| DNMT3B | Biochemical Assay (tritiated-SAM) | 500 nM | Selective vs. DNMT1 | [3][6][8] |

| DNMT3B | Fluorogenic Assay | 1.5 µM | Selective vs. DNMT1 | [2] |

| DNMT3B | UHPLC-based Assay (DRONE) | 730 nM | Not Assayed | [2] |

| DNMT1 | Biochemical Assay | Not Active | - | [1][6] |

| HCT116 (Colon Cancer) | Cell Viability | 400 nM | - | [6] |

| A549 (Lung Cancer) | Cell Viability | 4100 nM | - | [6] |

| HL-60 (Leukemia) | Cell Viability | 800 nM | - | [6] |

Note: IC50 values can vary based on specific assay conditions and reagents used.[1]

Cellular and Biological Effects

Treatment of cancer cells with this compound A elicits a cascade of anti-tumor effects stemming from DNMT3B inhibition.

-

Global Demethylation: this compound A treatment significantly reduces the overall genomic levels of 5-methylcytosine (B146107) in various cancer cell lines.[5][6][10]

-

Reactivation of Tumor Suppressor Genes: A key outcome is the demethylation of promoter regions of specific tumor suppressor genes. Notably, this compound A has been consistently shown to demethylate the promoter of the Ras association domain family 1A (RASSF1A) gene, leading to the reactivation of its transcription and protein expression.[1][5][6][7]

-

Anti-proliferative Effects: By reactivating tumor suppressors and altering the epigenetic landscape, this compound A inhibits the growth and proliferation of cancer cells.[5][8]

-

Induction of Apoptosis: The compound has been shown to induce programmed cell death (apoptosis) in human neuroblastoma and multiple myeloma cells.[10][11][12]

-

Cell Cycle Arrest: Studies in multiple myeloma cell lines have demonstrated that this compound A can cause cell cycle arrest, further contributing to its anti-proliferative activity.[12]

Experimental Protocols

Validating the activity of a DNMT3B inhibitor like this compound A requires a multi-faceted approach, progressing from direct enzymatic assays to complex cellular and genomic analyses.[1]

Biochemical DNMT3B Inhibition Assay (Fluorogenic Method)

This assay directly measures the inhibitory effect of a compound on the purified DNMT3B enzyme.

-

Objective: To determine the IC50 value of this compound A against recombinant DNMT3B.

-

Methodology:

-

Substrate Coating: A DNA oligonucleotide substrate containing CpG sites is coated onto the wells of a microplate.[1]

-

Enzymatic Reaction: Recombinant human DNMT3B enzyme (e.g., 500 nmol/L) is added to the wells along with the methyl donor S-adenosyl methionine (SAM) (e.g., 0.7 µmol/L) and varying concentrations of this compound A.[1][9] A control with no inhibitor is included.

-

Methylation: The plate is incubated to allow DNMT3B to methylate the CpG sites on the DNA substrate.[1]

-

Digestion: A methylation-specific endonuclease (e.g., GlaI) is added. This enzyme selectively cleaves the methylated DNA substrate.[1]

-

Signal Generation: The substrate is often dual-labeled with a fluorophore and a quencher. Cleavage separates the two, resulting in a detectable fluorescent signal.[1]

-

Data Analysis: Fluorescence intensity is measured, and the data is plotted to calculate the IC50 value, which is the concentration of this compound A required to inhibit DNMT3B activity by 50%.[1][9]

-

Cell Viability and Proliferation Assay

This experiment assesses the functional consequence of DNMT3B inhibition on cancer cell growth.

-

Objective: To measure the anti-proliferative effects of this compound A on cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT116, A549, HL-60) are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound A.[1]

-

Incubation: The cells are incubated for a set period (e.g., 72 hours).[1]

-

Viability Assessment: Cell viability is measured using methods such as Trypan Blue exclusion, MTT assay, or a luminescent assay like CellTiter-Glo.[1][12]

-

Data Analysis: The results are used to determine the IC50 value for cell growth inhibition.

-

Gene-Specific Promoter Demethylation and Reactivation Analysis

This protocol demonstrates that the inhibitor can reverse the epigenetic silencing of a specific gene.

-

Objective: To show that this compound A can demethylate the promoter of a silenced tumor suppressor gene (e.g., RASSF1A) and restore its expression.[1]

-

Methodology:

-

Cell Treatment: Treat cancer cells known to have a hypermethylated RASSF1A promoter with this compound A for a defined period.

-

DNA/RNA Isolation: Isolate both genomic DNA and total RNA from the treated and control cells.[1]

-

Methylation Analysis:

-

Perform bisulfite conversion of the genomic DNA.

-

Use methylation-specific PCR (MSP) or bisulfite sequencing to analyze the methylation status of the RASSF1A promoter.

-

-

Expression Analysis:

-

Synthesize cDNA from the isolated RNA.

-

Use quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression level of the RASSF1A gene.

-

Western blotting can be used to confirm the re-expression at the protein level.

-

-

Visualizations: Pathways and Workflows

Conclusion

This compound A stands as a pioneering molecule in the field of epigenetics, being the first identified selective inhibitor of DNMT3B.[4][5] Its mechanism of action, centered on binding to the enzyme's catalytic site and preventing DNA methylation, leads to the reactivation of critical tumor suppressor genes and subsequent anti-cancer effects.[7] While concerns about the toxicity of its anthracycline-like structure may limit its direct therapeutic use, this compound A remains an indispensable research tool for elucidating the specific roles of DNMT3B in health and disease.[2] The data and protocols presented here underscore its importance and provide a framework for the continued development of more refined, selective, and potent DNMT3B inhibitors for cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. The DNMT3B Inhibitor this compound A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchportal.vub.be [researchportal.vub.be]

Nanaomycin A: A Technical Guide to its Core Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin A is a member of the this compound class of pyranonaphthoquinone antibiotics, first isolated from Streptomyces rosa var. notoensis. Initially recognized for its antimicrobial properties, this compound A has garnered significant attention in the field of epigenetics and oncology. This technical guide provides an in-depth overview of this compound A, focusing on its chemical identity, mechanism of action as a selective DNA methyltransferase 3B (DNMT3B) inhibitor, and its effects on cancer cells. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development.

Core Chemical and Physical Data

| Parameter | Value | Reference(s) |

| IUPAC Name | 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid | [1] |

| CAS Number | 52934-83-5 | [1] |

| Molecular Formula | C₁₆H₁₄O₆ | [1] |

| Molecular Weight | 302.28 g/mol | [2] |

| Synonyms | Nanafrocin, Nanafrocine, Nanafrocinum, Rosanomycin A | [3] |

| Solubility | Insoluble in H₂O; ≥15.1 mg/mL in DMSO; ≥31.07 mg/mL in EtOH with ultrasonic | [3] |

Mechanism of Action: Selective DNMT3B Inhibition

This compound A exerts its primary biological effects through the selective inhibition of DNA methyltransferase 3B (DNMT3B), an enzyme crucial for de novo DNA methylation.[4] In many cancers, DNMT3B is overexpressed and contributes to the silencing of tumor suppressor genes via hypermethylation of their promoter regions.[5]

By selectively inhibiting DNMT3B, this compound A leads to a reduction in global DNA methylation and, more specifically, the demethylation of CpG islands in the promoter regions of silenced tumor suppressor genes, such as RASSF1A.[1][3] This epigenetic modification results in the transcriptional reactivation of these genes, leading to the expression of their corresponding proteins. The restoration of tumor suppressor function ultimately induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells.[6][7]

Signaling Pathway of this compound A

References

- 1. This compound A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

physical and chemical properties of Nanaomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin A is a naturally occurring quinone antibiotic belonging to the pyranonaphthoquinone family. First isolated from Streptomyces rosa var. notoensis in 1974, it has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound A, its mechanism of action, relevant experimental protocols, and key signaling pathways it modulates. All quantitative data is summarized for clarity, and logical relationships are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound A is a yellow to orange solid with the molecular formula C₁₆H₁₄O₆ and a molecular weight of 302.28 g/mol .[1][2] It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3]

Table 1: Physical and Chemical Properties of this compound A

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₆ | [1][2] |

| Molecular Weight | 302.28 g/mol | [1][2] |

| CAS Number | 52934-83-5 | [1] |

| Appearance | Yellow to orange solid | [2] |

| Solubility | Insoluble in H₂O; ≥15.1 mg/mL in DMSO; ≥31.07 mg/mL in EtOH (with sonication) | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound A.

UV-Visible Spectroscopy

-

Experimental Protocol: The UV-Vis spectrum of this compound A is typically recorded in a methanolic solution using a standard spectrophotometer. The sample is dissolved in methanol, and the absorbance is measured across a range of wavelengths (typically 200-600 nm) to determine the absorption maxima (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Experimental Protocol: ¹H and ¹³C NMR spectra are acquired by dissolving this compound A in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane, TMS).

-

¹H NMR Spectral Data: The proton NMR spectrum of this compound A exhibits characteristic signals corresponding to its unique chemical structure.

-

¹³C NMR Spectral Data: The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

Mechanism of Action and Biological Activity

This compound A is a potent and selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme crucial for de novo DNA methylation.[4][5] Aberrant DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. By inhibiting DNMT3B, this compound A can induce the re-expression of these silenced genes, leading to anti-proliferative effects in cancer cells.[5][6]

The primary mechanism of action involves the binding of this compound A to the catalytic site of DNMT3B, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine residues in DNA. This leads to a reduction in global DNA methylation.[5]

Signaling Pathway of this compound A in Cancer Cells

The inhibitory effect of this compound A on DNMT3B triggers a cascade of events within cancer cells, ultimately leading to apoptosis and inhibition of cell growth.

Caption: Mechanism of this compound A leading to apoptosis and cell growth inhibition.

Experimental Protocols

DNMT3B Inhibition Assay (In Vitro)

This assay quantifies the inhibitory effect of this compound A on the enzymatic activity of DNMT3B.

-

Principle: The assay measures the transfer of a methyl group from a donor (SAM) to a DNA substrate by recombinant DNMT3B. The inhibition of this process by this compound A is quantified.[3][7]

-

Methodology:

-

Substrate Coating: A DNA oligonucleotide containing CpG sites is coated onto the wells of a microplate.

-

Enzymatic Reaction: Recombinant human DNMT3B enzyme is added to the wells along with SAM and varying concentrations of this compound A.

-

Incubation: The plate is incubated to allow for methylation to occur.

-

Detection: The amount of methylated DNA is quantified using a specific antibody that recognizes 5-methylcytosine, coupled with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Analysis: The IC₅₀ value, the concentration of this compound A required to inhibit 50% of DNMT3B activity, is calculated.

-

Workflow for Characterizing a Novel DNMT Inhibitor

The following diagram illustrates a typical experimental workflow for the characterization of a potential DNMT inhibitor like this compound A.

Caption: A typical experimental workflow for characterizing a novel DNMT inhibitor.

Conclusion

This compound A is a valuable tool for researchers in the fields of epigenetics and cancer biology. Its well-characterized physical and chemical properties, coupled with its specific mechanism of action as a DNMT3B inhibitor, make it a powerful probe for studying the role of DNA methylation in health and disease. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further investigation and drug development efforts centered on this promising natural product.

References

- 1. Isolation and structure of this compound D, an enantiomer of the antibiotic kalafungin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The DNMT3B Inhibitor this compound A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

antimicrobial and antifungal activity of Nanaomycin

An In-depth Technical Guide on the Antimicrobial and Antifungal Activity of Nanaomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nanaomycins are a family of quinone antibiotics produced by Streptomyces species, first isolated from Streptomyces rosa var. notoensis.[1] Since their discovery, they have attracted considerable scientific interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2] this compound A is the most extensively studied member of this class, while this compound C is an amide derivative of this compound A.[1][3] This technical guide provides a comprehensive overview of the antimicrobial and antifungal activities of nanaomycins, with a particular focus on this compound C, contextualized with data from its more thoroughly researched analogs. It covers quantitative data on their bioactivity, detailed experimental protocols, and the underlying mechanisms of action.

Quantitative Antimicrobial and Antifungal Activity

The biological activities of nanaomycins have been assessed against a variety of microbial strains. The following tables summarize the available quantitative data, primarily as Minimum Inhibitory Concentrations (MICs), to facilitate a comparative analysis of their potency. It is important to note that comprehensive quantitative data for this compound C is limited, and much of the understanding is inferred from its close analogs, particularly this compound A.[4]

Table 1: Antibacterial Activity of this compound C and Analogs (MIC, µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference(s) |

| This compound C | 0.78 | 0.39 | >100 | [5] |

| This compound A | 1.56 | 0.78 | 25 | [2] |

| Acetylthis compound A | 3.13 | 1.56 | 50 | [2] |

| Vancomycin | 1.0 - 2.0 | - | - | [5] |

| Penicillin G | - | 0.015 - 0.03 | - | [5] |

| Ciprofloxacin | - | - | 0.015 - 0.25 | [5] |

Table 2: Antifungal and Anti-Mycoplasma Activity of this compound Analogs (MIC, µg/mL)

| Compound | Candida albicans | Fungi (general) | Plant Pathogenic Fungi | Mycoplasma gallisepticum | Reference(s) |

| This compound C | >100 | Weaker than this compound A | - | Weaker than this compound A | [2][4] |

| This compound A | 3.13 | 0.4 - 3.12 | 0.4 - 12.5 | Strong activity | [1][2][6] |

| Acetylthis compound A | 6.25 | - | - | Strong activity | [1][2] |

This compound A has demonstrated excellent activity against various microorganisms, including dermatophytes, yeasts, Gram-positive bacteria, and mycoplasma, but it is not active against Gram-negative bacteria.[7] The therapeutic effectiveness of this compound A has been confirmed for bovine dermatophytosis caused by Trichophyton verrucosum.[7]

Mechanism of Action

Nanaomycins exert their antimicrobial effects through multiple mechanisms, which can differ between Gram-positive and Gram-negative bacteria. The primary proposed mechanisms involve the generation of reactive oxygen species (ROS) and the disruption of essential cellular processes.[3]

Activity Against Gram-Positive Bacteria

Against Gram-positive bacteria, the primary mode of action for nanaomycins like this compound A is believed to be the disruption of the cytoplasmic membrane or the inhibition of oxidative phosphorylation.[4] This initial insult leads to a cascade of secondary inhibitory effects on vital cellular processes, including the synthesis of proteins, nucleic acids (DNA and RNA), and cell-wall peptidoglycan.[4][8]

Inferred mechanism of nanaomycins in Gram-positive bacteria.

Activity Against Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria typically poses a significant barrier to many antibiotics. Research on nanaomycins D and A against the Gram-negative marine bacterium Vibrio alginolyticus has revealed a distinct mechanism. These nanaomycins are reduced by the bacterial respiratory chain, and their reduced forms are rapidly re-oxidized by molecular oxygen. This redox cycling generates cytotoxic superoxide (B77818) radicals (O₂⁻) at the cell membrane, leading to cell death.[4]

Inferred mechanism of nanaomycins in Gram-negative bacteria.

Antifungal Mechanism of Action

The most common mode of action for antifungal drugs is the disruption of the cell membrane.[9] Antifungals often exploit the difference in sterol composition between fungal and human cells; fungi predominantly use ergosterol, while human cells use cholesterol.[9] While the specific antifungal mechanism of nanaomycins is not as well-defined as that of azoles, their activity is established. For instance, Natamycin, another antifungal agent, functions by binding to ergosterol, which disrupts membrane function by inhibiting vesicle fusion, thereby hindering essential cellular processes without forming pores.[10] It is plausible that nanaomycins interfere with the fungal cell membrane or other essential fungal-specific pathways.

Experimental Protocols

Standardized protocols are essential for determining the antimicrobial and antifungal activity of compounds like this compound C. The following are generalized methodologies for key assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound C in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5]

-

Inoculum Preparation: Aseptically transfer several colonies of the test bacterium from a pure culture into a sterile broth. Incubate the culture to reach the logarithmic growth phase, then adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[4]

-

Inoculation and Incubation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (inoculum without the test compound) and a negative control (broth medium only).[2] Incubate the plate at 37°C for 16-24 hours.[5]

-

MIC Determination: The MIC is the lowest concentration of this compound C that completely inhibits visible bacterial growth (turbidity).[5]

Workflow for Antimicrobial Susceptibility Testing.

Agar (B569324) Dilution Method

In this method, the antimicrobial agent is incorporated directly into the agar medium.

-

Preparation of Antibiotic Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing varying concentrations of this compound C by adding the stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.[4]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.[4]

-

Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate.[4]

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of this compound C that inhibits the visible growth of the bacteria on the agar surface.[4]

Macromolecule Synthesis Inhibition Assays

This protocol uses radiolabeled precursors to monitor the synthesis of DNA, RNA, protein, and peptidoglycan to elucidate the mechanism of action.

-

Bacterial Culture and Treatment: Grow the test bacterium to the early logarithmic phase. Add this compound C at its MIC or a supra-inhibitory concentration.[3]

-

Radiolabeling: At specified time intervals, add radiolabeled precursors to aliquots of the culture. For example:

-

[³H]thymidine for DNA synthesis.

-

[³H]uridine for RNA synthesis.

-

[³H]leucine for protein synthesis.

-

N-acetyl-[³H]glucosamine for peptidoglycan synthesis.

-

-

Incubation and Measurement: After a short incubation period with the radiolabel, stop the incorporation by adding a precipitating agent (e.g., trichloroacetic acid).

-

Analysis: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter. A reduction in the incorporation of a specific precursor in the presence of this compound C indicates inhibition of that particular synthesis pathway.

Conclusion

The this compound family of antibiotics, including this compound C and its well-studied analog this compound A, exhibits a promising spectrum of antimicrobial and antifungal activities, particularly against Gram-positive bacteria and various fungi.[1] Their multi-pronged mechanism of action, involving membrane disruption and the generation of reactive oxygen species, makes them interesting candidates for further drug development in an era of rising antimicrobial resistance.[3][4] However, the limited availability of specific quantitative data for this compound C underscores a critical knowledge gap.[4] Future research should focus on comprehensive antimicrobial susceptibility testing of this compound C against a broad panel of clinically relevant pathogens, including multidrug-resistant strains, to fully characterize its antibacterial and antifungal properties and evaluate its therapeutic potential.

References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound C, and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The Antimicrobial Activity of this compound A against Various Microorganisms and Its Therapeutic Effect on Bovine Dermatophytosis [jstage.jst.go.jp]

- 8. This compound A | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]

- 10. What is the mechanism of Natamycin? [synapse.patsnap.com]

Nanaomycin A: A Selective Inhibitor of DNA Methyltransferase 3B

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DNA methylation is a fundamental epigenetic modification crucial for regulating gene expression, cellular differentiation, and maintaining genome stability. The aberrant methylation of DNA, particularly the hypermethylation of tumor suppressor gene promoters, is a hallmark of many cancers. This process is primarily catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). Among these, DNMT3B is a de novo methyltransferase often found to be overexpressed in various tumor types, making it a compelling target for cancer therapy. Nanaomycin A, a naphthoquinone antibiotic isolated from Streptomyces rosa subsp. notoensis, has emerged as the first identified selective inhibitor of DNMT3B.[1][2][3] This technical guide provides an in-depth overview of this compound A, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Core Concepts: Mechanism of Action

This compound A exerts its anti-tumor effects by selectively inhibiting the catalytic activity of DNMT3B.[3][4] This inhibition leads to a reduction in global DNA methylation and, more significantly, the demethylation of hypermethylated CpG islands in the promoter regions of tumor suppressor genes.[2][5][6] The reactivation of these silenced genes, such as Ras association domain family 1A (RASSF1A), restores their ability to control cell proliferation and induce apoptosis, ultimately leading to the suppression of cancer cell growth.[1][5][7] Molecular docking studies suggest that this compound A fits into the catalytic pocket of DNMT3B, where its α,β-unsaturated carbonyl moiety is susceptible to nucleophilic attack by a cysteine residue, leading to the inhibition of the enzyme.[8]

Quantitative Data Summary

The efficacy of this compound A as a selective DNMT3B inhibitor has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and cytotoxic activities reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound A against DNMTs

| Enzyme | IC50 (µM) | Assay Type | Reference(s) |

| DNMT3B | 0.5 | Tritiated-SAM | [9] |

| DNMT3B | 1.5 | Fluorogenic Assay | [9][10] |

| DNMT1 | Not Active | Various | [1][5][10] |

Note: IC50 values can vary depending on the specific assay conditions.[10]

Table 2: Cytotoxic Activity of this compound A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference(s) |

| HCT116 | Colon Carcinoma | 400 | 72 | [5][11] |

| A549 | Lung Carcinoma | 4100 | 72 | [5][11] |

| HL-60 | Promyelocytic Leukemia | 800 | 72 | [5][11] |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound A and the typical experimental workflows used to characterize its activity.

Caption: Mechanism of this compound A leading to apoptosis and cell growth inhibition.

Caption: A typical workflow for validating a novel DNMT3B inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound A.

In Vitro DNMT Inhibition Assay (Fluorogenic Method)

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound A against purified DNMT3B enzyme.[10]

Materials:

-

Recombinant human DNMT3B enzyme

-

DNA oligonucleotide substrate with CpG sites

-

S-adenosyl methionine (SAM) as a methyl donor

-

This compound A

-

Methylation-specific endonuclease (e.g., GlaI)

-

Assay buffer

-

96-well microplate (black, clear bottom)

-

Fluorometer

Procedure:

-

Substrate Coating: Coat the wells of a 96-well microplate with the DNA oligonucleotide substrate according to the manufacturer's instructions.

-

Enzymatic Reaction: Prepare a reaction mixture containing the assay buffer, recombinant DNMT3B enzyme, and SAM.

-

Inhibitor Addition: Add varying concentrations of this compound A (typically in a serial dilution) to the wells. Include a no-inhibitor control.

-

Initiate Reaction: Add the enzyme-SAM mixture to the wells to start the methylation reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for DNA methylation.

-

Enzymatic Digestion: Add the methylation-specific endonuclease to each well. This enzyme will only cleave the methylated DNA substrate.

-

Signal Detection: If using a fluorophore/quencher-labeled substrate, cleavage will result in a fluorescent signal. Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound A concentration. The IC50 value is the concentration of this compound A that causes 50% inhibition of the enzymatic activity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound A on cancer cell lines.[11][12]

Materials:

-

Human cancer cell lines (e.g., HCT116, A549, HL-60)

-

Complete cell culture medium

-

This compound A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound A in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound A. Include untreated and vehicle (e.g., DMSO) controls. Incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the this compound A concentration to determine the IC50 value.

Western Blot Analysis for Tumor Suppressor Gene Expression

Objective: To confirm the reactivation of a silenced tumor suppressor gene (e.g., RASSF1A) at the protein level following this compound A treatment.[7][10]

Materials:

-

Cancer cell line known to have a silenced tumor suppressor gene (e.g., A549 for RASSF1A)

-

This compound A

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the tumor suppressor protein (e.g., anti-RASSF1A)

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat the cells with this compound A at a predetermined effective concentration for a specified time (e.g., 72 hours). Harvest the cells and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein quantification assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., RASSF1A) and the loading control, typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control to determine the relative induction of protein expression.

Conclusion

This compound A stands out as a pioneering molecule in the field of epigenetic drug discovery, being the first identified selective inhibitor of DNMT3B.[1][2] Its ability to reactivate silenced tumor suppressor genes highlights the therapeutic potential of targeting specific DNMT enzymes in cancer.[4][5] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate and harness the capabilities of this compound A and to discover novel, more potent, and selective DNMT3B inhibitors for the next generation of epigenetic cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. apexbt.com [apexbt.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Role of Nanaomycin A in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications, which alter gene expression without changing the underlying DNA sequence, are crucial in cellular differentiation and disease, particularly in cancer.[1][2] One of the key mechanisms of epigenetic regulation is DNA methylation, catalyzed by DNA methyltransferases (DNMTs).[2][3] Aberrant DNA methylation patterns are a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[4][5][6] This has spurred the development of DNMT inhibitors as a promising class of cancer therapeutics.[7][8] Nanaomycin A, a quinone antibiotic isolated from Streptomyces rosa var. notoensis, has emerged as a significant player in this field.[3][9] This technical guide provides an in-depth analysis of the role of this compound A in epigenetic regulation, focusing on its mechanism of action, its impact on cancer cells, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective Inhibition of DNMT3B

This compound A's primary role in epigenetic regulation stems from its function as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[10][11][12] DNMT3B is one of the three active DNA methyltransferases in mammals and is responsible for de novo DNA methylation, a process critical for establishing methylation patterns during development and in disease.[3][8]

Biochemical assays have demonstrated that this compound A selectively inhibits DNMT3B with an IC50 value of approximately 500 nM, while showing no significant inhibitory activity against DNMT1, the maintenance methyltransferase.[7][8][10][11] This selectivity is a key feature of this compound A, suggesting the potential for more targeted therapeutic interventions with fewer off-target effects. Molecular docking studies suggest that this compound A interacts with the catalytic domain of DNMT3B through an extensive hydrogen bond network, which may explain its selectivity.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound A.

Table 1: Inhibitory Activity of this compound A against DNMTs

| Enzyme | IC50 (nM) | Source |

| DNMT3B | 500 | [3][10][11] |

| DNMT1 | No significant inhibition | [8][10][11] |

Table 2: Cytotoxic Activity of this compound A in Human Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC50 (nM) | Source |

| HCT116 | Colon Carcinoma | 400 | [10][13] |

| A549 | Lung Carcinoma | 4100 | [10][13] |

| HL-60 | Promyelocytic Leukemia | 800 | [10][13] |

Effects on Cancer Cells

The inhibition of DNMT3B by this compound A leads to significant downstream effects in cancer cells, primarily through the reversal of aberrant hypermethylation of tumor suppressor genes.[7][8]

Reactivation of Silenced Tumor Suppressor Genes

A key consequence of this compound A treatment is the demethylation and subsequent reactivation of epigenetically silenced tumor suppressor genes.[7][8][10] A well-documented example is the Ras association domain family 1A (RASSF1A) gene, which is frequently silenced by promoter hypermethylation in various cancers.[8][10] Treatment of A549 lung cancer cells with this compound A resulted in the demethylation of the RASSF1A promoter, leading to the re-expression of the RASSF1A protein.[10][11] This reactivation of tumor suppressor genes is a critical mechanism behind this compound A's anti-cancer effects.

Induction of Apoptosis and Inhibition of Cell Proliferation

By reactivating tumor suppressor genes, this compound A can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[3][9] Studies have shown that this compound A has a distinct cytotoxic effect on various cancer cell lines, including those from colon, lung, and bone marrow cancers.[3] In neuroblastoma cells, this compound A has been shown to decrease genomic DNA methylation levels and induce apoptosis.[4][5][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound A and a general workflow for its investigation.

Caption: Mechanism of this compound A leading to apoptosis and cell growth inhibition.

Caption: General experimental workflow for investigating the effects of this compound A.

Experimental Protocols

This section outlines generalized methodologies for key experiments used to characterize the epigenetic role of this compound A.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]

-

Compound Treatment: Treat the cells with a serial dilution of this compound A (e.g., 10 nM to 10 µM) for a specified duration (e.g., 72 hours). Include untreated and vehicle (e.g., DMSO) controls.[13]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value, the concentration that causes a 50% reduction in cell viability.[13]

DNA Methylation Analysis (Bisulfite Sequencing)

This is the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from untreated and this compound A-treated cells.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the promoter region of the target gene (e.g., RASSF1A) using primers specific for the bisulfite-converted DNA.

-

Sequencing: Sequence the PCR products. Historically, methods like 454 sequencing have been used.[8] Modern next-generation sequencing platforms are now common.

-

Data Analysis: Align the sequencing reads to a reference sequence and quantify the methylation level at each CpG site by comparing the number of cytosines (methylated) to thymines (converted from unmethylated cytosines).

Gene Expression Analysis (Western Blot)

This technique is used to detect and quantify the expression of specific proteins.

Protocol:

-

Cell Lysis: Lyse untreated and this compound A-treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., RASSF1A).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the protein expression level.

Conclusion and Future Directions

This compound A has been established as a potent and selective inhibitor of DNMT3B, representing a valuable tool for studying the epigenetic regulation of gene expression. Its ability to reverse DNA hypermethylation and reactivate silenced tumor suppressor genes underscores its potential as a therapeutic agent in oncology. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for combination therapies with other anti-cancer drugs. The continued investigation of this compound A and its analogs may lead to the development of novel epigenetic drugs with improved selectivity and therapeutic indices.

References

- 1. Epigenetics in cancer therapy and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Frontiers | Natural Products Impacting DNA Methyltransferases and Histone Deacetylases [frontiersin.org]

- 4. The DNMT3B Inhibitor this compound A as a Neuroblastoma Therapeutic ...: Ingenta Connect [ingentaconnect.com]

- 5. The DNMT3B Inhibitor this compound A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound A (DNMT3B inhibitor) - 5 mG. | Inositols [inositols.com]

- 13. benchchem.com [benchchem.com]

- 14. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to the Antitumor Properties of Nanaomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin A, a naturally occurring quinone antibiotic, has emerged as a promising agent in cancer research due to its potent antitumor properties. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound A's therapeutic potential. A key focus is its selective inhibition of DNA methyltransferase 3B (DNMT3B), an enzyme frequently overexpressed in various cancers and responsible for the epigenetic silencing of tumor suppressor genes. By inhibiting DNMT3B, this compound A can reactivate these silenced genes, leading to the induction of apoptosis and a reduction in cancer cell proliferation. This document summarizes key quantitative data, details experimental protocols for the evaluation of this compound A's activity, and provides visual representations of the pertinent signaling pathways and experimental workflows to facilitate further research and development in this area.

Core Mechanism of Action: Selective DNMT3B Inhibition

The primary antitumor effect of this compound A stems from its selective inhibition of DNA methyltransferase 3B (DNMT3B)[1][2]. DNMT3B is a key enzyme in de novo DNA methylation, an epigenetic modification that plays a crucial role in gene silencing[1]. In many cancers, tumor suppressor genes are hypermethylated and consequently silenced, contributing to uncontrolled cell growth[3].

This compound A intervenes in this process by selectively binding to the catalytic site of DNMT3B, thereby preventing the transfer of methyl groups to the DNA[2]. This selective inhibition leads to a decrease in global DNA methylation levels within cancer cells and, more importantly, the demethylation and subsequent reactivation of silenced tumor suppressor genes, such as Ras association domain family member 1A (RASSF1A)[1][2]. The re-expression of these critical genes triggers downstream pathways that induce apoptosis and inhibit cell proliferation[3][4].

Signaling Pathway of this compound A's Antitumor Activity

Quantitative Data on Antitumor Activity

The antitumor efficacy of this compound A has been quantified in various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) for both cytotoxicity and DNMT3B inhibition.

| Table 1: Cytotoxicity of this compound A in Human Cancer Cell Lines | ||

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 400 |

| A549 | Lung Carcinoma | 4100 |

| HL-60 | Promyelocytic Leukemia | 800 |

| IC50 values were determined after 72 hours of treatment. |

| Table 2: Inhibitory Activity of this compound A against DNMT3B | |

| Target | IC50 (nM) |

| DNMT3B | 500 |

| This compound A has been shown to not affect the enzymatic activity of DNMT1. |

Effects on Key Cancer Hallmarks

Induction of Apoptosis